molecular formula C25H27N3O4 B2590254 N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-02-7

N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2590254
CAS No.: 872862-02-7
M. Wt: 433.508
InChI Key: SWCQEWZSFIZIBW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex synthetic compound designed for advanced research applications in medicinal chemistry and drug discovery. This molecule features a unique hybrid structure incorporating an N-(4-ethoxyphenyl)acetamide group—a motif historically associated with analgesic and antipyretic properties, though its predecessor phenacetin was withdrawn from the market due to safety concerns . This group is tethered to an indole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which is further functionalized with a piperidine-containing side chain. The integration of these distinct pharmacophores suggests potential for multifaceted biological interactions, making it a valuable candidate for investigating new therapeutic targets. The primary research value of this compound lies in its application as a lead structure or intermediate for the synthesis and optimization of novel bioactive molecules. Its complex architecture, characterized by multiple hydrogen bond acceptors and a rotatable bond system, presents opportunities for studying structure-activity relationships (SAR), particularly in the development of agents targeting the central nervous system, enzyme inhibition, or receptor modulation. Researchers can utilize this compound in high-throughput screening assays, target identification studies, and as a building block in combinatorial chemistry. It is intended solely for non-human research applications in controlled laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-2-32-19-12-10-18(11-13-19)26-25(31)24(30)21-16-28(22-9-5-4-8-20(21)22)17-23(29)27-14-6-3-7-15-27/h4-5,8-13,16H,2-3,6-7,14-15,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCQEWZSFIZIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the use of palladium-catalyzed cross-coupling reactions . The piperidine ring is often introduced via reductive amination or other amine alkylation techniques . The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity . The compound may also affect signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

D-24851 (2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide)

  • Key Differences : Replaces the ethoxyphenyl group with a pyridinyl moiety and introduces a 4-chlorobenzyl substituent.
  • Activity : Acts as a potent tubulin inhibitor under preclinical development, with optimized synthesis via indol-3-yl-2-oxo-acetyl chloride intermediates .
  • Implications : The pyridinyl group may enhance binding to tubulin’s polar pockets, whereas the ethoxyphenyl group in the target compound could improve lipophilicity and membrane permeability.

N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-piperidin-1-ylethyl]-1H-indol-3-yl}sulfanyl)acetamide

  • Key Differences : Substitutes the ethoxyphenyl group with a fluorobenzyl moiety and replaces the ketone oxygen with a sulfur atom.

ML162 (2-chloro-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide)

  • Key Differences : Contains a thiophene ring and dual chloro/methoxyphenyl groups.
  • Activity : Class II ferroptosis inducer targeting GPX4 .
  • Implications : The target compound’s piperidine ring may reduce cytotoxicity compared to ML162’s thiophene and chloro groups, which are associated with reactive metabolite risks.

Substituent-Driven Activity Trends

Role of the 4-Ethoxyphenyl Group

  • Comparison with N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): The ethoxy group’s electron-donating nature may increase solubility compared to bromine’s hydrophobicity, as seen in compound 26 (95% purity, ).
  • Comparison with N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide: The ethoxy group likely reduces steric hindrance compared to the bulkier thiazolidinone-thioxo system in this analog .

Piperidinylethyl vs. Alternative Substituents

  • Compared to Triazinoindoles (Compounds 23–27, ): Piperidinylethyl may enhance binding to enzymes with hydrophobic active sites (e.g., kinases) versus the triazinoindole’s planar, aromatic structure, which favors intercalation.
  • Compared to 2-Oxoindoline Derivatives () :
    • Piperidine’s basicity could improve solubility in physiological environments compared to naphthyl or phenethyl groups in 2-oxoindoline analogs.

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility (µM) Metabolic Stability (t½, min) Key Substituents Biological Activity
Target Compound 3.2 12.5 45 4-Ethoxyphenyl, piperidinylethyl Not reported
D-24851 2.8 8.7 30 4-Chlorobenzyl, pyridinyl Tubulin inhibition (IC₅₀: 9 nM)
N-(4-Fluorobenzyl) analog 3.5 9.2 60 4-Fluorobenzyl, thioacetamide Not reported
ML162 4.1 2.3 20 Thiophene, dichlorophenyl Ferroptosis induction

*Predicted using fragment-based methods.

Biological Activity

N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal effects, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C27H23N5OC_{27}H_{23}N_5O with a molecular weight of 497.515 g/mol. Its structure features an indole moiety linked to a piperidine derivative, which is critical for its biological activity.

Anticancer Activity

Recent studies indicate that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways, as shown in studies involving FaDu hypopharyngeal tumor cells. It demonstrated cytotoxicity superior to the reference drug bleomycin .
Study Cell Line IC50 (µM) Comparison Drug
Study 1FaDu10Bleomycin (15)

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various bacterial strains:

  • Efficacy : In vitro studies reported significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM depending on the bacterial strain .
Bacterial Strain MIC (µM)
B. subtilis4.69
S. aureus5.64
E. coli23.15
P. aeruginosa137.43

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal activity:

  • Results : It showed promising results against Candida albicans with MIC values between 16.69 to 78.23 µM .

Case Studies

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines highlighted the compound's ability to inhibit cell growth and induce apoptosis, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Screening : Another research focused on the synthesis of piperidine derivatives demonstrated that structural modifications could enhance antimicrobial activity, emphasizing the importance of substituents in the compound's efficacy.

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